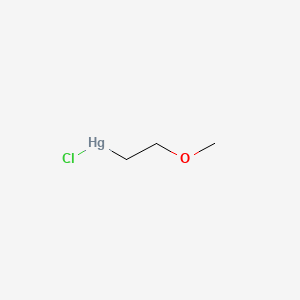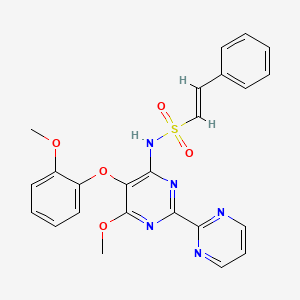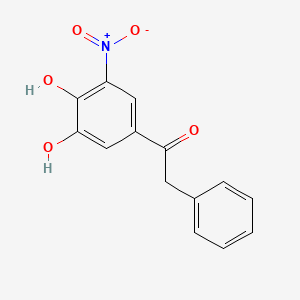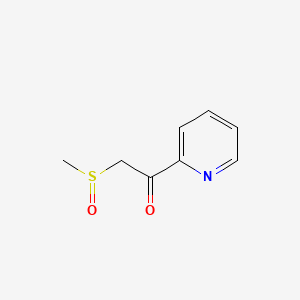
Oxisuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxisuran can be synthesized through several synthetic routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with methylsulfinylacetic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and quality control to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
Oxisuran undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Oxisuran has been extensively studied for its immunosuppressive properties. It has been shown to suppress tissue-mediated immune responses without affecting humoral immunity. This makes it a valuable compound in the study of immune reactions and potential therapeutic applications in autoimmune diseases and organ transplantation .
In oncology, this compound has been investigated for its potential to inhibit tumor growth by modulating the immune response. It has been used in rodent carcinogenesis bioassays to study its long-term effects on tumor development .
Mechanism of Action
The mechanism of action of Oxisuran involves the stimulation of the hypothalamic-pituitary-adrenal axis, leading to an increase in corticosterone levels. This results in immunosuppressive effects, primarily mediated by the mononuclear phagocyte system. The compound indirectly affects immune responses by modulating the activity of adrenal glands .
Comparison with Similar Compounds
Oxisuran is unique in its selective immunosuppressive properties. Similar compounds include:
Azathioprine: Another immunosuppressive agent used in organ transplantation and autoimmune diseases.
Cyclophosphamide: A chemotherapeutic and immunosuppressive agent.
Methotrexate: Used in cancer treatment and autoimmune diseases.
Compared to these compounds, this compound has a distinct mechanism of action and a unique profile of immunosuppressive effects .
Properties
CAS No. |
27302-90-5 |
|---|---|
Molecular Formula |
C8H9NO2S |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
2-methylsulfinyl-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C8H9NO2S/c1-12(11)6-8(10)7-4-2-3-5-9-7/h2-5H,6H2,1H3 |
InChI Key |
DSWLRNLRVBAVFC-UHFFFAOYSA-N |
SMILES |
CS(=O)CC(=O)C1=CC=CC=N1 |
Canonical SMILES |
CS(=O)CC(=O)C1=CC=CC=N1 |
Appearance |
Solid powder |
| 27302-90-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Oxisuran; W 6495; W-6495; W6495; NSC 356716; BRN 1526159. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


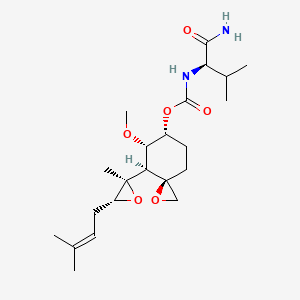
![(1S,5S)-(1-{5-[(4-amino-benzenesulfonyl)-isobutyl-amino]-6-phosphonooxy hexylcarbamoyl}-2,2-diphenyl-ethyl)-carbamic acid methyl ester](/img/structure/B1677976.png)
![13-(2-Fluorophenyl)-3,5,10,10-tetramethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B1677977.png)
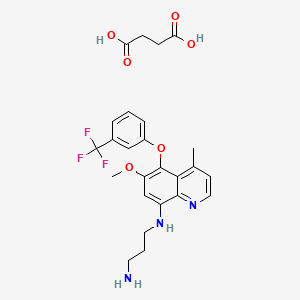




![P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic Acid](/img/structure/B1677990.png)
![[1-Hydroxy-3-(pyridin-3-yl)propane-1,1-diyl]bis(phosphonic acid)](/img/structure/B1677991.png)
![{[(3-Methylpyridin-2-Yl)amino]methanediyl}bis(Phosphonic Acid)](/img/structure/B1677993.png)
